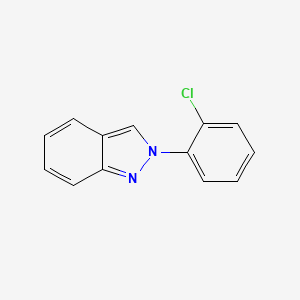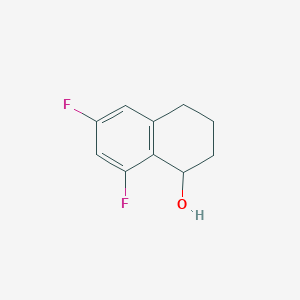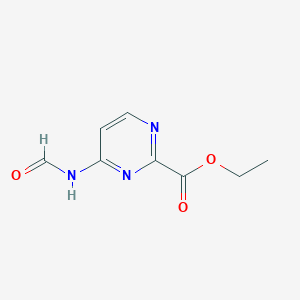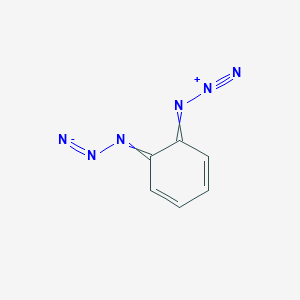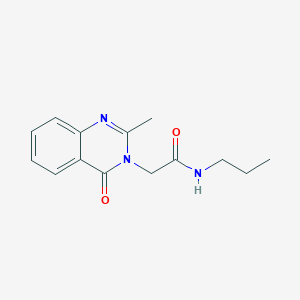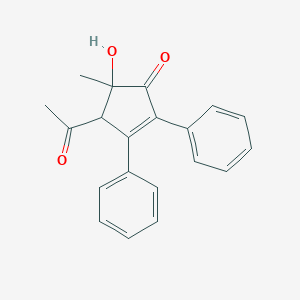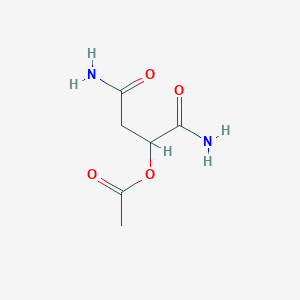
1,4-Diamino-1,4-dioxobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-1,4-dioxobutan-2-yl acetate is a chemical compound with a unique structure that includes both amino and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diamino-1,4-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of succinic acid derivatives with amines under controlled conditions. For instance, the catalytic hydrogenation of succinic acid dinitrile in the presence of specific catalysts can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-1,4-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
1,4-Diamino-1,4-dioxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-diamino-1,4-dioxobutan-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminobutane: This compound shares a similar structure but lacks the oxo groups.
1,4-Diamino-2-butyne: Another related compound with a different arrangement of functional groups.
Propiedades
Número CAS |
89073-63-2 |
|---|---|
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(1,4-diamino-1,4-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)12-4(6(8)11)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H2,8,11) |
Clave InChI |
RKTYTPVGYPZVJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)

![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
